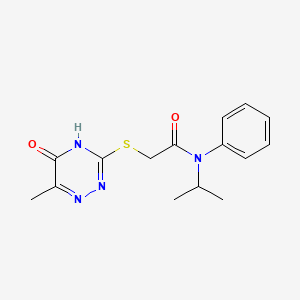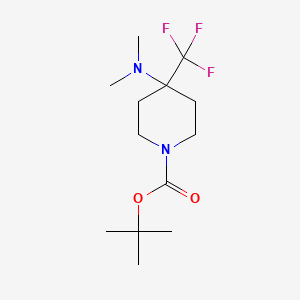![molecular formula C21H28N6O2 B2947298 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione CAS No. 878421-85-3](/img/no-structure.png)
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Versatility in Medicinal Chemistry
Phenylpiperazine derivatives, which share structural similarities with the compound , have been identified as versatile scaffolds in medicinal chemistry. Their application spans the development of new therapeutic agents for central nervous system (CNS) disorders, showcasing "druglikeness" and pharmacokinetic and pharmacodynamic improvements through appropriate substitution and modulation of the molecular skeleton (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Exploration Beyond CNS Structures
Despite being predominantly associated with CNS structures, phenylpiperazine derivatives, due to their molecular flexibility, offer potential in diversifying therapeutic applications beyond the CNS domain. The modulation of basicity and the substitution pattern on the aromatic ring could lead to significant pharmacological benefits across various therapeutic areas, suggesting a broader spectrum of research and application opportunities for compounds like 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Potential Role in Enzyme Inhibition
The research on enzymology and metabolism of related compounds indicates potential therapeutic applications through enzyme inhibition. Understanding the metabolic pathways and enzyme interactions of phenylpiperazine derivatives can lead to the development of novel treatments for diseases requiring specific enzyme modulation, highlighting the importance of detailed metabolic studies in the development of new pharmaceuticals (S. Caccia, 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that such compounds interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A study on similar compounds, 8-methoxy-purine-2,6-dione derivatives, showed that these compounds undergo biotransformation reactions in different cunninghamella strains . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These findings may provide some insight into the potential pharmacokinetic properties of 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione involves the condensation of 1,3-dimethyluric acid with 4-phenylpiperazine followed by alkylation with 2-bromo-2-methylpropane and subsequent cyclization to form the final product.", "Starting Materials": [ "1,3-dimethyluric acid", "4-phenylpiperazine", "2-bromo-2-methylpropane" ], "Reaction": [ "Step 1: Condensation of 1,3-dimethyluric acid with 4-phenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)uric acid.", "Step 2: Alkylation of the intermediate with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form the corresponding alkylated product.", "Step 3: Cyclization of the alkylated product in the presence of a Lewis acid such as zinc chloride to form the final product, 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione." ] } | |
Numéro CAS |
878421-85-3 |
Formule moléculaire |
C21H28N6O2 |
Poids moléculaire |
396.495 |
Nom IUPAC |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)27-17(22-19-18(27)20(28)24(4)21(29)23(19)3)14-25-10-12-26(13-11-25)16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3 |
Clé InChI |
FLGGFXNZFAMHSF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2947231.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2947233.png)
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2947234.png)

